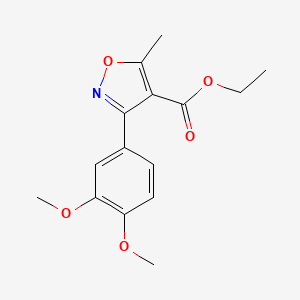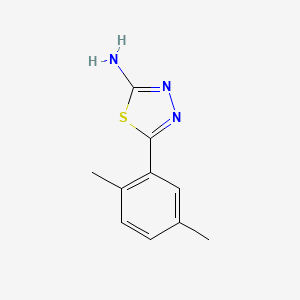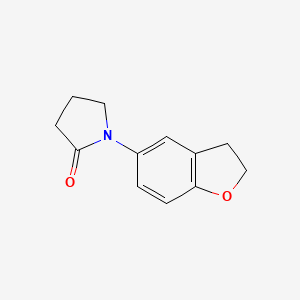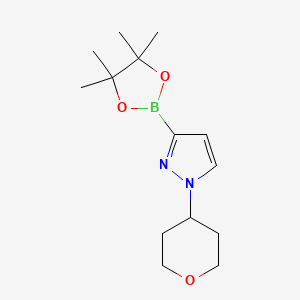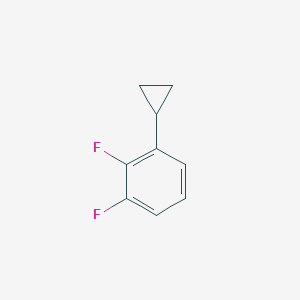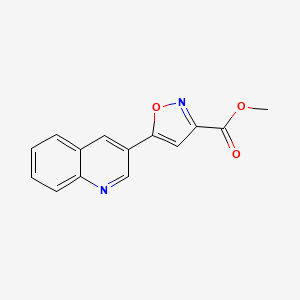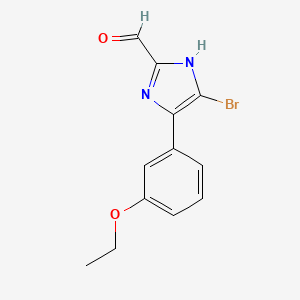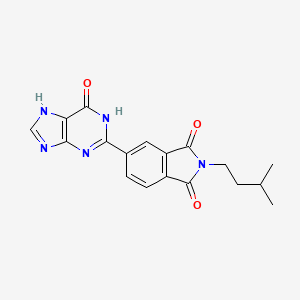
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione is a complex organic compound with the molecular formula C18H17N5O3 and a molecular weight of 351.36 g/mol . This compound is characterized by its unique structure, which includes an isoindoline-1,3-dione core and a purine derivative, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The process may involve transition-metal-catalyzed reactions or organocatalytic methods to achieve the desired substitution patterns .
Industrial Production Methods
These methods would need to ensure high purity and yield, possibly through the use of advanced catalytic systems and optimized reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, herbicides, and dyes.
Wirkmechanismus
The mechanism of action of 2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and have diverse biological activities.
Isoindoline-1,3-dione Derivatives: These compounds have similar core structures and are used in various chemical and biological applications.
Uniqueness
2-Isopentyl-5-(6-oxo-6,9-dihydro-1H-purin-2-yl)isoindoline-1,3-dione is unique due to its combination of an isoindoline-1,3-dione core with a purine derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C18H17N5O3 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-(3-methylbutyl)-5-(6-oxo-1,7-dihydropurin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N5O3/c1-9(2)5-6-23-17(25)11-4-3-10(7-12(11)18(23)26)14-21-15-13(16(24)22-14)19-8-20-15/h3-4,7-9H,5-6H2,1-2H3,(H2,19,20,21,22,24) |
InChI-Schlüssel |
PTUUXOSRBCNYSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C(=O)N3)NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



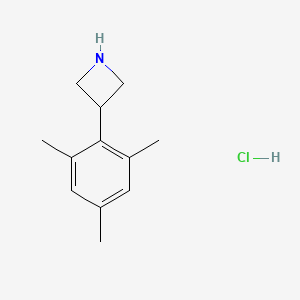
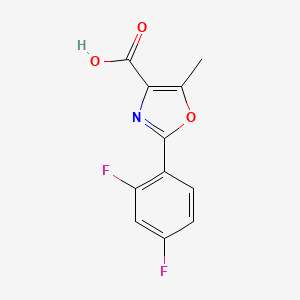
![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
